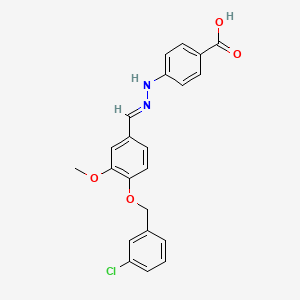![molecular formula C25H20N2O3 B7757998 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid](/img/structure/B7757998.png)
4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid is a complex organic compound that features a benzyloxy group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through a hydrazinyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid typically involves a multi-step process:
Formation of the Benzyloxy Naphthalene Derivative: This step involves the reaction of naphthalene with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy naphthalene derivative.
Condensation Reaction: The benzyloxy naphthalene derivative is then reacted with hydrazine hydrate to form the hydrazinyl intermediate.
Aldol Condensation: The hydrazinyl intermediate undergoes an aldol condensation with benzaldehyde to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the hydrazinyl linkage play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]benzoic acid
- 4-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]naphthoic acid
Uniqueness
4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid is unique due to its specific structural features, such as the naphthalene ring and the benzyloxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-[(2E)-2-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c28-25(29)20-10-13-21(14-11-20)27-26-16-23-22-9-5-4-8-19(22)12-15-24(23)30-17-18-6-2-1-3-7-18/h1-16,27H,17H2,(H,28,29)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMOMBPGIWNZPU-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-methylthiourea](/img/structure/B7757931.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7757936.png)
![1-[(E)-[3-methoxy-4-[(2,3,6-trichlorophenyl)methoxy]phenyl]methylideneamino]-3-methylthiourea](/img/structure/B7757944.png)

![1-[(Z)-(4-butoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7757958.png)
![1-[(Z)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7757966.png)
![4-[(2E)-2-[(3-methoxy-4-pentoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7757969.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]propanehydrazide (non-preferred name)](/img/structure/B7757980.png)





